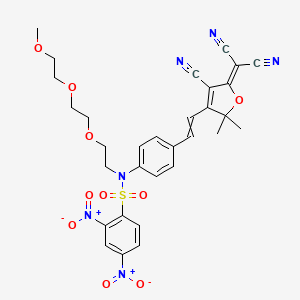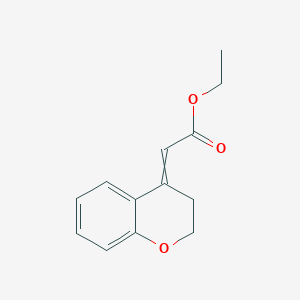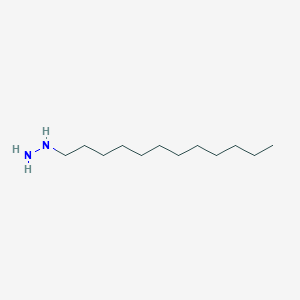
Dodecyl-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl-hydrazine is an organic compound with the chemical formula C12H27N2 It belongs to the class of hydrazines, which are characterized by the presence of the -NH-NH2 functional group this compound is a long-chain hydrazine derivative, where the hydrazine group is attached to a dodecyl (C12) alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of dodecylamine with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
C12H25NH2 + NH2NH2.H2O→C12H25NHNH2 + H2O
Another method involves the reduction of dodecyl azide using hydrazine. This reaction is also carried out in an organic solvent under reflux conditions. The reaction can be represented as:
C12H25N3 + NH2NH2→C12H25NHNH2 + N2
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dodecyl-hydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecyl-azo compounds.
Reduction: It can be reduced to form dodecyl-amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dodecyl-azo compounds.
Reduction: Dodecyl-amine.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Dodecyl-hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dodecyl-hydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Dodecyl-hydrazine can be compared with other long-chain hydrazine derivatives such as:
Octyl-hydrazine (C8H19N2): Similar structure but shorter alkyl chain.
Decyl-hydrazine (C10H23N2): Similar structure with a decyl (C10) alkyl chain.
Hexadecyl-hydrazine (C16H35N2): Longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties and biological activities. Its balance between hydrophobic and hydrophilic characteristics makes it suitable for various applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, while its biological activities open up possibilities for medical and industrial applications. Further research is needed to fully explore its potential and develop new applications.
Properties
CAS No. |
2656-75-9 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
dodecylhydrazine |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h14H,2-13H2,1H3 |
InChI Key |
OKMQERWDFNIGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


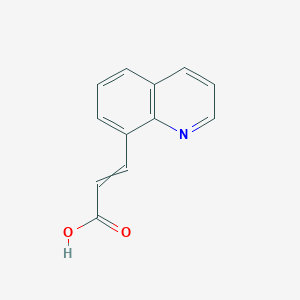

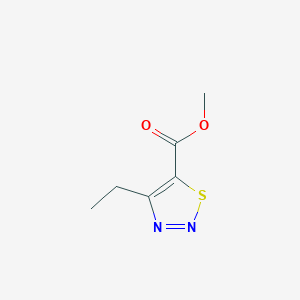

![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
![2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12437543.png)
![4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate](/img/structure/B12437565.png)
![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)
![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)



